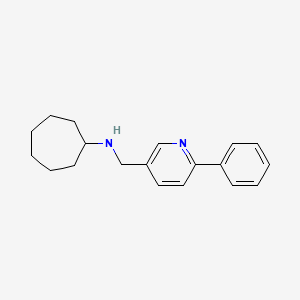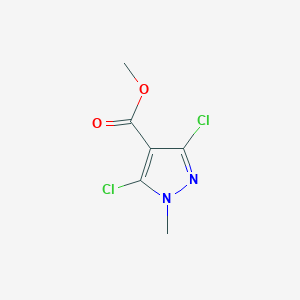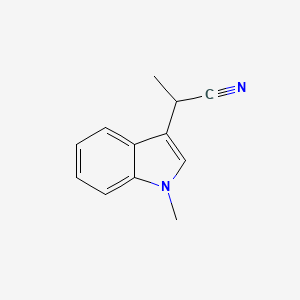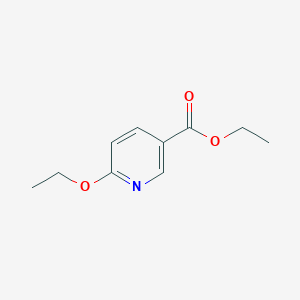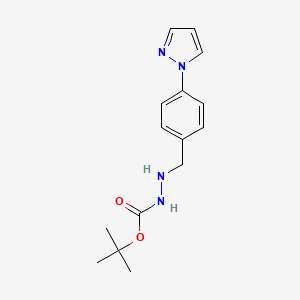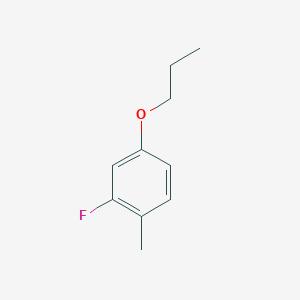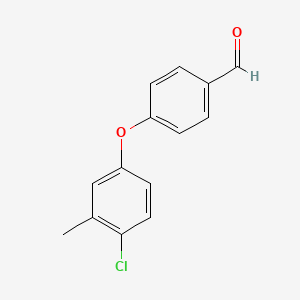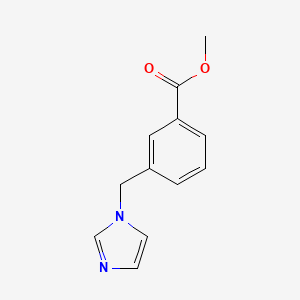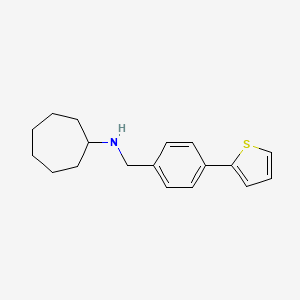
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine is an organic compound characterized by a cycloheptyl group attached to a benzylamine moiety, which is further substituted with a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-thiophen-2-yl-benzylamine. This can be achieved through the reduction of 4-thiophen-2-yl-benzonitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloheptylation: The benzylamine intermediate is then subjected to a cycloheptylation reaction. This can be carried out by reacting the benzylamine with cycloheptyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted benzylamine derivatives
科学研究应用
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel therapeutic agents, particularly in the design of compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Material Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or conductive polymers.
作用机制
The mechanism of action of Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The thiophene ring and benzylamine moiety can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Cycloheptyl-(4-thiophen-2-yl-benzyl)-amine can be compared with other similar compounds, such as:
Cycloheptyl-(4-thiophen-2-yl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
Cycloheptyl-(4-thiophen-2-yl-methyl)-amine: Similar structure but with a methyl group instead of a benzyl group.
Cycloheptyl-(4-thiophen-2-yl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
属性
IUPAC Name |
N-[(4-thiophen-2-ylphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NS/c1-2-4-7-17(6-3-1)19-14-15-9-11-16(12-10-15)18-8-5-13-20-18/h5,8-13,17,19H,1-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEKUVOZOBFTNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
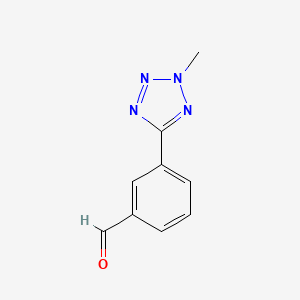
![3,5-Dihydro-2H-furo[3,2-c]pyridin-4-one](/img/structure/B6318011.png)
![2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B6318015.png)

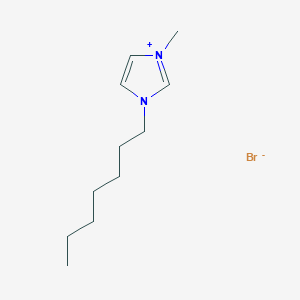
![Cycloheptyl-(4-[1,2,3]triazol-2-yl-benzyl)-amine](/img/structure/B6318040.png)
